molecular formula C22H26N2O5S B10991433 (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide

Cat. No.: B10991433
M. Wt: 430.5 g/mol
InChI Key: CRMOCLFLAFPELQ-WUXMJOGZSA-N
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Description

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide is a complex organic compound with a unique structure that combines benzofuran, thiazole, and hexenamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide typically involves multi-step organic synthesisCommon reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide is unique due to its combination of benzofuran, thiazole, and hexenamide moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H20N2O6S
  • Molecular Weight : 368.42 g/mol
  • CAS Number : 24280-93-1

This compound features a complex arrangement of functional groups, including a thiazole moiety and a benzofuran derivative, which are known to contribute to various biological activities.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cellular functions. Notably, it has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH) , an enzyme involved in the de novo synthesis of purine nucleotides. This inhibition is significant in immunosuppressive therapy as it reduces lymphocyte proliferation.

Inhibition Data

EnzymeIC50 Value (nM)pH
IMPDH Type II18.68.0
IMPDH Type II24.88.0

These values indicate a strong affinity for the enzyme, suggesting potential therapeutic applications in conditions requiring immunosuppression, such as organ transplantation and autoimmune diseases .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The thiazole ring is particularly noted for its activity against various bacterial strains. For instance, derivatives containing thiazole have shown promising results against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. The presence of the thiazole ring has been correlated with cytotoxic effects in several cancer cell lines. In vitro studies have demonstrated that modifications in the phenyl and thiazole groups can enhance cytotoxicity against specific cancer types .

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of thiazole-containing compounds on human cancer cell lines. The results indicated that modifications to the thiazole moiety significantly increased cytotoxicity compared to standard chemotherapeutics like doxorubicin. The IC50 values were reported to be lower than those of reference drugs, indicating enhanced potency .
  • Immunosuppressive Effects : In a clinical setting involving kidney transplant patients, derivatives similar to this compound were used to assess their immunosuppressive efficacy. Patients receiving treatment showed reduced acute rejection rates compared to those on conventional therapies .

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide

InChI

InChI=1S/C22H26N2O5S/c1-12(7-9-17(25)24-22-23-10-13(2)30-22)6-8-15-19(27-4)14(3)16-11-29-21(26)18(16)20(15)28-5/h6,10H,7-9,11H2,1-5H3,(H,23,24,25)/b12-6+

InChI Key

CRMOCLFLAFPELQ-WUXMJOGZSA-N

Isomeric SMILES

CC1=CN=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2OC)C)OC)/C

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2OC)C)OC)C

Origin of Product

United States

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